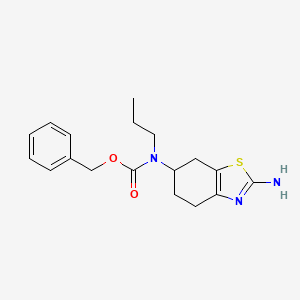

(5beta)-21-(Acetoxy)pregnane-3,20-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

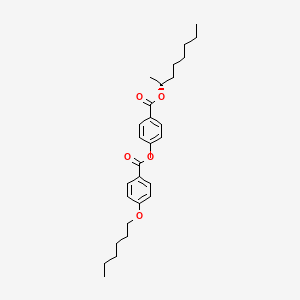

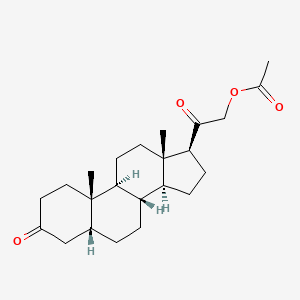

(5beta)-21-(Acetoxy)pregnane-3,20-dione: is a synthetic steroidal compound. It is part of the pregnane class of steroids, which are characterized by their 21-carbon skeleton. This compound is notable for its acetoxy group at the 21st position and its ketone groups at the 3rd and 20th positions.

Wirkmechanismus

Target of Action

The primary targets of (5beta)-21-(Acetoxy)pregnane-3,20-dione, also known as [2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate, are cells in the human body, particularly those in tumorous human breast tissue . The compound interacts with these cells, affecting their adhesion and proliferation .

Mode of Action

The compound interacts with its targets by decreasing cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells . This results in dose-dependent decreases in cell area, cell-to-cell contacts, and attachment to the substratum, and increases in variation in nuclear area .

Biochemical Pathways

The affected biochemical pathways involve the conversion of progesterone to 5α-pregnane-3,20-dione . This conversion is a crucial step in the biosynthesis of the 5β-cardenolides . The changes in the 5αP-treated cells were accompanied by decreases in vinculin-containing adhesion plaques, vinculin expression, polymerized actin stress fibers, and decreases in insoluble and increases in soluble actin fractions .

Pharmacokinetics

It is known that tumorous human breast tissue readily converts progesterone to 5α-pregnane-3,20-dione

Result of Action

The molecular and cellular effects of the compound’s action include decreased cell adhesion and increased cell proliferation . These effects may be due to depolymerization of actin and decreased expression of actin and vinculin . The compound may be involved in promoting breast neoplasia and metastasis by affecting adhesion and cytoskeletal molecules .

Biochemische Analyse

Biochemical Properties

It is known that pregnane derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the compound.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of (5beta)-21-(Acetoxy)pregnane-3,20-dione on cellular function in in vitro or in vivo studies have not been extensively studied .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (5beta)-21-(Acetoxy)pregnane-3,20-dione typically involves multiple steps starting from a suitable steroidal precursor. The process often includes:

Oxidation: of the precursor to introduce the ketone groups at the 3rd and 20th positions.

Acetylation: to introduce the acetoxy group at the 21st position. This step usually involves the use of acetic anhydride and a catalyst such as pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Large-scale oxidation: reactions using industrial oxidizing agents.

Efficient acetylation: processes with high-purity reagents and catalysts to ensure the desired product is obtained with minimal impurities.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (5beta)-21-(Acetoxy)pregnane-3,20-dione can undergo further oxidation to introduce additional functional groups or modify existing ones.

Reduction: The ketone groups at the 3rd and 20th positions can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Pyridine, sulfuric acid for acetylation reactions.

Major Products:

Oxidation products: Compounds with additional ketone or hydroxyl groups.

Reduction products: Compounds with hydroxyl groups at the 3rd and 20th positions.

Substitution products: Compounds with different functional groups replacing the acetoxy group.

Wissenschaftliche Forschungsanwendungen

Chemistry: (5beta)-21-(Acetoxy)pregnane-3,20-dione is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure makes it a valuable starting material for the synthesis of complex steroids.

Biology: In biological research, this compound is used to study the effects of steroidal compounds on cellular processes. It serves as a model compound for understanding the metabolism and action of steroids in biological systems.

Medicine: this compound has potential applications in the development of steroid-based medications. Its structure can be modified to produce compounds with specific therapeutic effects, such as anti-inflammatory or hormone-regulating properties.

Industry: In the industrial sector, this compound is used in the production of steroidal intermediates and active pharmaceutical ingredients. Its synthesis and modification are crucial steps in the manufacture of various steroid-based products.

Vergleich Mit ähnlichen Verbindungen

11alpha-Acetoxy-17alpha-hydroxy(5beta)pregnane-3,20-dione: This compound has similar structural features but with additional hydroxyl groups.

(5beta)-Pregnane-3,20-dione: Lacks the acetoxy group at the 21st position.

(5beta)-21-Hydroxy-pregnane-3,20-dione: Has a hydroxyl group instead of an acetoxy group at the 21st position.

Uniqueness: (5beta)-21-(Acetoxy)pregnane-3,20-dione is unique due to its specific combination of functional groups. The presence of both ketone and acetoxy groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Eigenschaften

IUPAC Name |

[2-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O4/c1-14(24)27-13-21(26)20-7-6-18-17-5-4-15-12-16(25)8-10-22(15,2)19(17)9-11-23(18,20)3/h15,17-20H,4-13H2,1-3H3/t15-,17+,18+,19+,20-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKDDLIAJWEAHP-JIGCXDOESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

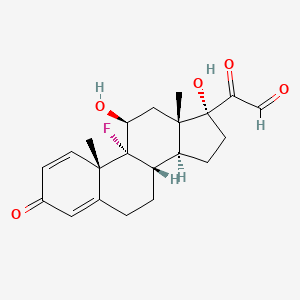

![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)

![(2S)-4-[[3-acetamido-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B590415.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)methanimine](/img/structure/B590416.png)